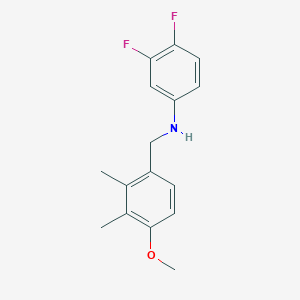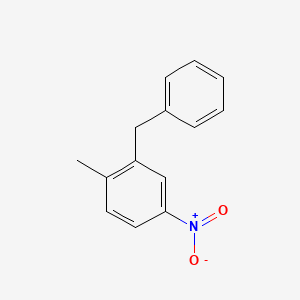![molecular formula C13H14N2O4S B5856812 N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in 1991 by scientists at the Sankyo Company in Japan. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide works by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. By blocking the production of these mediators, N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide has been found to have anti-tumor effects in various cancer cell lines. It has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide is its selectivity for COX-2, which allows researchers to study the specific role of this enzyme in various diseases. However, one limitation of N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide is that it can only be used in in vitro and animal studies, as it has not been approved for human use.
Zukünftige Richtungen
There are several potential future directions for the use of N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide in scientific research. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-tumor effects of N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide and to explore its potential as a cancer therapy.
In conclusion, N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide is a widely used tool in scientific research that has potential therapeutic applications in various diseases. Its selectivity for COX-2 and its anti-inflammatory, anti-tumor, and neuroprotective properties make it a valuable asset for researchers in the field of medicine.
Synthesemethoden
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide can be synthesized through a multistep chemical reaction that involves the condensation of 4-aminobenzenesulfonyl chloride with 5-ethyl-2-furoic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide has been widely used in scientific research as a tool to study the role of cyclooxygenase-2 (COX-2) in various diseases. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide is a selective inhibitor of COX-2, which means that it can specifically target this enzyme without affecting other related enzymes such as COX-1.
Eigenschaften
IUPAC Name |
5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-10-5-8-12(19-10)13(16)15-9-3-6-11(7-4-9)20(14,17)18/h3-8H,2H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQSESZECNDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B5856734.png)


![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)




